REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[c:5]([Cl:17])[cH:6][cH:7][c:8](-[c:10]2[cH:11][n:12][c:13]([CH3:16])[cH:14][cH:15]2)[cH:9]1)=[O:18].[ClH:19]>>[O:2]=[C:3]([c:4]1[c:5]([Cl:17])[cH:6][cH:7][c:8](-[c:10]2[cH:11][n:12][c:13]([CH3:16])[cH:14][cH:15]2)[cH:9]1)[OH:18]
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Name
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COC(=O)c1cc(-c2ccc(C)nc2)ccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(-c2ccc(C)nc2)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(-c2ccc(Cl)c(C(=O)O)c2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |